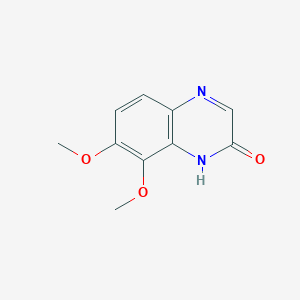

7,8-Dimethoxy-quinoxalin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

7,8-dimethoxy-1H-quinoxalin-2-one |

InChI |

InChI=1S/C10H10N2O3/c1-14-7-4-3-6-9(10(7)15-2)12-8(13)5-11-6/h3-5H,1-2H3,(H,12,13) |

InChI Key |

VZBJYFUXQISGSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CC(=O)N2)OC |

Origin of Product |

United States |

Synthetic Strategies for Quinoxalinone Core Structures

Classical Synthetic Approaches to Quinoxalinones

Traditional methods for constructing the quinoxalinone ring system have been well-established and are still widely employed due to their simplicity and reliability. researchgate.netcrossref.org These approaches typically involve the condensation of readily available starting materials under relatively straightforward reaction conditions.

The most common and classical method for synthesizing the quinoxalinone core is the condensation of an o-arylenediamine with a 1,2-dicarbonyl compound. mdpi.comchim.itencyclopedia.pub This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, often with heating. nih.govscispace.com The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous or induced oxidation to the corresponding quinoxaline (B1680401). For the synthesis of quinoxalin-2-ones, α-keto acids or their esters are commonly used as the dicarbonyl precursor. sapub.org

For instance, the reaction of an appropriately substituted o-phenylenediamine (B120857) with an α-keto acid in a suitable solvent system provides a direct route to the desired quinoxalin-2-one. sapub.org While effective, this method can sometimes require harsh reaction conditions, such as high temperatures and the use of strong acid catalysts, and may lead to longer reaction times. mdpi.comnih.gov

Table 1: Examples of Classical Condensation Reactions for Quinoxalinone Synthesis

| o-Arylenediamine | Dicarbonyl Precursor | Conditions | Product | Reference |

|---|---|---|---|---|

| o-phenylenediamine | Pyruvic acid | Methanol, reflux | 3-methylquinoxalin-2(1H)-one | mdpi.com |

| o-phenylenediamine | Oxalic acid | 4N HCl | Quinoxaline-2,3(1H,4H)-dione | nih.gov |

| o-phenylenediamine | Benzil | Ethanol or acetic acid, reflux | 2,3-diphenylquinoxaline | scispace.com |

Another variation involves the use of α-haloketones, which can undergo an in situ oxidation mediated by a reagent like dimethyl sulfoxide (B87167) (DMSO) to form the dicarbonyl species, which is then trapped by the o-arylenediamine. researchgate.net This one-pot tandem oxidation-condensation procedure provides an efficient route to quinoxalines from readily accessible α-haloketones. researchgate.net

Modern Synthetic Methodologies for Quinoxalinone Scaffolds

To overcome some of the limitations of classical methods, such as harsh reaction conditions and long reaction times, modern synthetic methodologies have been developed. researchgate.net These approaches often utilize catalysts to improve efficiency and selectivity, and may employ non-conventional energy sources like microwave irradiation to accelerate reaction rates. nih.gov

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinoxalinone scaffolds. researchgate.netrsc.org Various metals, including copper, iron, and nickel, have been shown to effectively catalyze the formation of the quinoxalinone ring system through different mechanistic pathways. nih.govresearchgate.netorganic-chemistry.org

Iron-catalyzed one-pot synthesis of quinoxalines has been reported via a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This method is advantageous due to the low cost and low toxicity of iron catalysts. nih.gov Copper-catalyzed reactions have also been extensively studied, with Cu(OAc)2 being identified as an efficient catalyst for the synthesis of quinoxalines in aqueous media. researchgate.net Nickel-based catalytic systems, such as NiBr2/1,10-phenanthroline, have been utilized for the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed Quinoxalinone Synthesis

| Catalyst | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Iron Complex | 2-nitroanilines and vicinal diols | Transfer hydrogenative condensation | Quinoxaline derivatives | nih.gov |

| Cu(OAc)2·H2O | o-phenylenediamine and α-keto diazocarbenes | Water, 40°C | Quinoxaline derivatives | researchgate.net |

| NiBr2/1,10-phenanthroline | 1,2-diamines or 2-nitroanilines | Not specified | Quinoxaline derivatives | organic-chemistry.org |

Organocatalysis offers a metal-free alternative for the synthesis of quinoxalinone derivatives. researchgate.net These methods often employ small organic molecules as catalysts, which are typically less toxic and more environmentally benign than their metal-based counterparts. beilstein-journals.org

For example, bioinspired ortho-quinone catalysts have been used for the oxidative synthesis of quinoxalines from primary amines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org Furthermore, an efficient organocatalytic approach for the rapid synthesis of quinoxaline derivatives has been reported, highlighting the potential of metal-free catalytic systems in this area. researchgate.net The combination of organophotoredox catalysis with hydrogen atom transfer has enabled the C-H alkylation of quinoxalin-2(1H)-ones with various feedstock chemicals under environmentally benign and external oxidant-free conditions. rawdatalibrary.net

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a green and efficient method for the synthesis of quinoxalinone derivatives. mdpi.come-journals.inudayton.edu Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. scispace.come-journals.in

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoxalines

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 2-12 hours | 34-85% | Refluxing ethanol or acetic acid | scispace.com |

| Microwave Irradiation | 3.5 minutes | 80-90% | Solvent-free or DMSO, open glass tube | e-journals.in |

Oxidative Amidation-Heterocycloannulation Protocols

A notable advancement in quinoxalin-2-one synthesis is the development of oxidative amidation-heterocycloannulation protocols. These reactions provide a direct and efficient means to construct the quinoxalinone core. A metal-catalyst-free approach has been reported for the synthesis of substituted quinoxalin-2-ones starting from 2,2-dibromo-1-arylethanone and various aryl-1,2-diamines. This one-pot annulation process is characterized by its broad substrate scope and the formation of stable products in good yields. The reaction typically proceeds in a solvent like DMSO at a moderate temperature, utilizing a base such as triethylamine (B128534) (Et3N).

The proposed mechanism involves the initial reaction of the aryl-1,2-diamine with the 2,2-dibromo-1-arylethanone, followed by an intramolecular cyclization and subsequent oxidation to yield the final quinoxalin-2-one product. This method avoids the use of heavy metal catalysts, aligning with greener synthetic principles.

Table 1: Substrate Scope in Oxidative Amidation-Heterocycloannulation

| Aryl-1,2-diamine Substituent (R) | Arylethanone Substituent (R') | Yield (%) |

|---|---|---|

| H | H | 72% |

| 4,5-di-Cl | H | 75% |

| 4-Me | H | 70% |

| H | 4-Me | 68% |

| H | 4-Cl | 71% |

| H | 4-CF3 | 65% |

Data sourced from research on metal-catalyst-free synthesis of substituted quinoxalin-2-ones.

Cascade Cyclization Strategies

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the rapid assembly of complex molecules from simple precursors in a single operation. This approach enhances synthetic efficiency by minimizing purification steps, solvent usage, and waste generation. In the context of quinoxalinone synthesis, an unexpected yet effective cascade reaction was observed during the reaction of β-enamino diketones with o-phenylenediamine in refluxing methanol. While the reaction was initially aimed at producing a different heterocyclic system, it yielded six-membered quinoxalinone structures in high yields.

This particular cascade involves a sequence of intramolecular and intermolecular reactions, including cyclization and condensation steps, that ultimately lead to the stable quinoxalinone ring system. The outcome highlights the utility of cascade strategies in discovering novel synthetic routes to important heterocyclic scaffolds. Other cascade cyclizations involving quinoline (B57606) and quinoxaline precursors with α,β-acetylenic γ-hydroxy acid nitriles have also been explored to create new annelated heterocyclic systems.

Photoinduced Cyclization Pathways

Photoinduced reactions represent a burgeoning field in organic synthesis, offering mild and often unique reaction pathways driven by visible light. These methods can be used for both the synthesis of the quinoxaline core and the functionalization of pre-formed quinoxalin-2-one rings.

A notable development is the visible-light-driven, photocatalyst-free C–H functionalization of quinoxalin-2(1H)-ones. Using a green oxidant like hydrogen peroxide (H₂O₂), this method can be divergently controlled by the reaction atmosphere to produce either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones. Furthermore, photoredox catalysis has been successfully employed for the direct alkylation and arylation of quinoxalinones at the C3-position, utilizing reagents like alkylborates or diaryliodonium triflates under mild conditions.

Another approach involves the photoinduced radical cyclization of o-diisocyanoarenes with diphosphines, which provides a novel pathway to bisphosphinated quinoxalines. These light-driven methods are advantageous due to their operational simplicity, high functional group tolerance, and often environmentally benign conditions.

Table 2: Examples of Photoinduced Reactions for Quinoxalinone Synthesis & Functionalization

| Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| C-H Alkylation | H₂O₂, Alkane | Visible Light, N₂ | 3-Alkylquinoxalin-2(1H)-one |

| C-H Oxidation | H₂O₂ | Visible Light, Air | Quinoxaline-2,3(1H,4H)-dione |

| C3-Arylation | Diaryliodonium triflates | Photoredox Catalyst, Light | 3-Arylquinoxalin-2(1H)-one |

| C3-Alkylation | Alkylborates | Photoredox Catalyst, Light | 3-Alkylquinoxalin-2(1H)-one |

This table summarizes findings from various studies on photoinduced functionalization.

Green Chemistry Principles in Quinoxalinone Synthesis

The integration of green chemistry principles into synthetic protocols is essential for sustainable chemical manufacturing. For quinoxalinone synthesis, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient techniques.

Green Solvents: Traditional syntheses often rely on hazardous organic solvents. Green alternatives such as water, ethanol, and ionic liquids have been successfully used. For instance, efficient reactions of α-keto acids with benzene-1,2-diamines have been achieved in water, with products easily purified by simple filtration.

Reusable Catalysts: To minimize waste and cost, researchers have developed protocols using recyclable catalysts. Nanocatalysts, such as silica (B1680970) nanoparticles or Fe₃O₄-based systems, have proven effective in catalyzing the condensation reaction to form quinoxalines under mild or solvent-free conditions.

Energy-Efficient Methods: Microwave and ultrasonic irradiation are energy-efficient techniques that can significantly reduce reaction times and improve yields compared to conventional heating. Microwave-assisted post-Ugi cascade reactions have been developed as a facile and efficient route to construct quinoxalinone derivatives.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Approach | Green Approach |

|---|---|---|

| Solvents | Often hazardous, volatile organic compounds | Water, ethanol, ionic liquids, solvent-free |

| Catalysts | Homogeneous, often toxic metal catalysts | Heterogeneous, reusable nanocatalysts |

| Energy | High energy consumption (prolonged heating) | Microwave or ultrasonic irradiation |

| Waste | Significant byproduct and solvent waste | Minimized waste, atom-economical |

Information compiled from reviews on green chemistry in quinoxaline synthesis.

Regioselectivity and Stereoselectivity in Quinoxalinone Synthesis

Controlling selectivity is a cornerstone of modern organic synthesis, enabling the creation of specific isomers with desired biological activities.

Regioselectivity: In the synthesis of asymmetrically substituted quinoxalin-2-ones, controlling the position of substituents is crucial. A concise method has been developed where the regioselectivity of the condensation between a substituted o-phenylenediamine and an α-ketoester can be effectively regulated by the choice of an acid or base catalyst. When the reaction is conducted under acidic conditions (e.g., with acetic acid), one regioisomer is predominantly formed. Conversely, in the presence of a base (e.g., triethylamine), the selectivity is reversed to favor the other regioisomer. This simple switch provides a powerful tool for selectively accessing different constitutional isomers from the same set of starting materials.

Table 4: Acid/Base Control of Regioselectivity

| Catalyst (equiv.) | Solvent | Regioisomeric Ratio (6-substituted : 7-substituted) |

|---|---|---|

| Acetic Acid (5.0) | MeOH | 15.7 : 1 |

| Triethylamine (5.0) | MeOH | 1 : 4 |

Data from a study on the regioselective synthesis of quinoxalin-2-one derivatives.

Stereoselectivity: The synthesis of enantiomerically pure quinoxalin-2-ones is of high interest for pharmaceutical applications. Asymmetric synthesis has been achieved through several strategies. One approach involves a chiral auxiliary, where enantiopure aryl α-bromo acetates are reacted with o-phenylenediamines to yield quinoxalin-2-ones with excellent enantiomeric excess (typically 99:1 er). Another effective method starts from the chiral pool, using enantiopure α-amino acids in a mild, ligand-free amination reaction followed by cyclization to produce 3-substituted dihydroquinoxalin-2-ones with high enantiopurity (>98% ee). These methods provide reliable access to specific stereoisomers of the quinoxalinone scaffold.

Biological Activities and Mechanistic Investigations of Quinoxalinone Derivatives

Anticancer and Antitumor Activities

Quinoxaline (B1680401) derivatives have demonstrated a broad spectrum of anticancer activities, which are typically evaluated through various mechanistic studies. The specific impact of the 7,8-dimethoxy substitution pattern on the quinoxalin-2-one core in these activities has not been documented.

Kinase Inhibition Mechanisms (e.g., ATP-Competitive Inhibition)

Many quinoxaline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes. They often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate (B84403) group to its substrate. Research into whether 7,8-Dimethoxy-quinoxalin-2-one exhibits such activity, and its potential kinase targets, has not been reported.

Cell Cycle Modulation and Apoptosis Induction

A common mechanism for anticancer drugs is the disruption of the cell cycle, leading to cell growth arrest and programmed cell death (apoptosis). While various quinoxalinone derivatives have been shown to induce cell cycle arrest at different phases (e.g., G2/M or S phase) and trigger apoptotic pathways, no such studies have been published for this compound.

Effects on Growth Factor Receptors (e.g., VEGFR-2, FGFR1)

Growth factor receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1) are key targets in cancer therapy due to their role in angiogenesis and tumor progression. Although some quinoxaline analogs have been developed as inhibitors of these receptors, the effect of this compound on VEGFR-2, FGFR1, or other growth factor receptors is currently unknown.

Modulation of Signaling Pathways (e.g., JNK, p38 MAPK)

The modulation of critical signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, is another avenue through which anticancer agents can influence cell fate. These pathways are involved in cellular responses to stress, inflammation, and apoptosis. There is no available data on how this compound might interact with or modulate these or other signaling cascades.

Hypoxia-Selective Action

Tumor hypoxia (low oxygen levels) is a significant challenge in cancer treatment. Some quinoxaline derivatives have been investigated as hypoxia-selective agents, which are more toxic to cancer cells in a hypoxic environment. The potential for this compound to exhibit such selective activity has not been explored in published research.

DNA Damage and S-Phase Arrest

Inducing DNA damage and arresting the cell cycle during the DNA synthesis (S-phase) is a well-established anticancer strategy. While some quinoxaline compounds have been reported to cause DNA damage, leading to S-phase arrest and subsequent cell death, there is no information available regarding similar activities for this compound.

Antimicrobial Properties

Quinoxaline derivatives are recognized for their potential as antimicrobial agents. mdpi.comnih.govnih.govnih.gov However, specific data on the antimicrobial spectrum of this compound is not detailed in the available literature.

Research into the antibacterial effects of various quinoxalinone derivatives has been conducted, with some compounds showing activity against both Gram-positive and Gram-negative bacteria. mdpi.comscispace.comrsc.org However, specific studies detailing the in vitro antibacterial activity of this compound, including minimum inhibitory concentration (MIC) values against common bacterial strains, are not presently available.

The quinoxaline scaffold is a component of some antifungal agents. researchgate.netx-mol.netresearchgate.netmdpi.com Derivatives of quinoxalinone have been synthesized and evaluated for their efficacy against various fungal pathogens. researchgate.netmdpi.com Despite this, specific data regarding the antifungal properties of this compound, such as its activity against clinically relevant fungi like Candida albicans or Aspergillus fumigatus, remains to be elucidated.

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antiviral therapies. nih.govnih.gov The core structure is considered a valuable scaffold for the development of agents targeting a range of viruses. nih.gov Nevertheless, there is a lack of specific research data on the antiviral activity of this compound against viruses such as HIV, HBV, or SARS-CoV-2.

Antiparasitic Activities (e.g., Antimalarial, Antitrypanosomal, Antileishmanial)

Quinoxaline-based compounds have demonstrated potential in the treatment of parasitic diseases. nih.govnih.gov For instance, certain quinoxaline derivatives have shown potent antimalarial activity. nih.govnih.gov However, specific investigations into the antiparasitic effects of this compound against parasites like Plasmodium falciparum, Trypanosoma cruzi, or Leishmania species have not been reported in the available scientific literature.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant potential of quinoxaline derivatives has been an area of active research. nih.govresearchgate.netnih.gov These compounds are investigated for their ability to mitigate oxidative stress and inflammatory pathways. nih.govnih.gov

While general studies on quinoxalines suggest a potential for these activities, specific data from in vitro or in vivo models evaluating the anti-inflammatory and antioxidant efficacy of this compound is not currently available. Research into parameters such as radical scavenging activity or inhibition of inflammatory mediators for this specific compound has not been published.

Other Pharmacological Research Areas

The broader class of quinoxalinone derivatives has been explored for a variety of other pharmacological activities, including as anticancer agents. ekb.egnih.gov The quinoxaline scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous bioactive compounds. researchgate.netresearchgate.net However, specific research delineating other pharmacological profiles for this compound is not available in the current body of scientific literature.

Antidiabetic Potentials

The quinoxaline nucleus is a recognized scaffold in the development of antidiabetic agents, with many derivatives showing potential in managing diabetes mellitus, a complex metabolic disorder. nih.govijbpas.com Research into quinoxaline compounds has often focused on their ability to inhibit enzymes such as dipeptidyl peptidase-4 (DPP-4) and aldose reductase. nih.govnih.govatlantis-press.com The inhibition of DPP-4, for instance, enhances the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release, thereby helping to control blood glucose levels.

While the broader class of quinoxalinone derivatives has been investigated for antidiabetic properties, specific studies detailing the antidiabetic potential of this compound are not extensively available in the current body of scientific literature. The therapeutic applications of quinoxalines in pharmaceutical research are wide-ranging, including their evaluation as anti-diabetic compounds. ijbpas.com However, the direct evaluation of the 7,8-dimethoxy substituted variant in diabetic models or its specific mechanism of action in this context remains an area for future investigation.

| Compound Class | Target | Potential Antidiabetic Effect |

|---|---|---|

| Quinoxalinone Derivatives | DPP-4 | Increased insulin secretion, reduced glucagon release |

| Quinoxalinone Derivatives | Aldose Reductase | Prevention of diabetic complications |

Neurological System Modulation (e.g., NMDA Receptor Antagonism)

Quinoxaline derivatives have been explored for their ability to modulate the neurological system, with a particular focus on their antagonism of N-methyl-D-aspartate (NMDA) receptors. researchgate.netpnas.org NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. nih.govmdpi.com However, their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. mdpi.com

While the general class of quinoxaline compounds has shown promise as NMDA receptor antagonists, specific research on the neurological system modulation by this compound is limited. The structure-activity relationships of quinoxaline derivatives at the NMDA receptor are complex, with different substitution patterns influencing their potency and selectivity. researchgate.net Further studies are required to determine if this compound exhibits significant NMDA receptor antagonism or other neuromodulatory effects.

| Compound Class | Neurological Target | Potential Effect |

|---|---|---|

| Quinoxaline Derivatives | NMDA Receptor | Antagonism, prevention of excitotoxicity |

Enzymatic Inhibition

The inhibitory activity of quinoxalinone derivatives against various enzymes has been a focal point of research, leading to the development of potential therapeutic agents for a range of diseases.

Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in the inflammatory response. nih.gov Selective inhibition of COX-2 is a strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov There is currently a lack of specific research data on the inhibitory activity of this compound against COX-2.

Lactate (B86563) Dehydrogenase A (LDHA)

Lactate dehydrogenase A (LDHA) is a key enzyme in anaerobic glycolysis, converting pyruvate (B1213749) to lactate. nih.gov In many cancer cells, there is an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), making LDHA a potential target for anticancer therapy. nih.gov Inhibition of LDHA can disrupt cancer cell metabolism and proliferation. nih.govnih.gov Specific studies on the inhibition of LDHA by this compound have not been prominently reported in the literature.

Apoptosis Signal-Regulating Kinase 1 (ASK1)

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is activated by various stressors, including oxidative stress. nih.gov ASK1 activation can lead to inflammation, apoptosis, and fibrosis, making it a therapeutic target for diseases such as non-alcoholic steatohepatitis (NASH). nih.govpostersessiononline.eu While some quinoxaline derivatives have been identified as ASK1 inhibitors, there is no specific information available regarding the activity of this compound against this enzyme. nih.gov

Aldose Reductase

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. atlantis-press.commdpi.com Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.govmdpi.com Therefore, aldose reductase inhibitors are being investigated for the prevention and treatment of these complications. atlantis-press.comnih.gov The quinoxalin-2(1H)-one scaffold has been utilized in the design of novel aldose reductase inhibitors. nih.gov However, specific inhibitory data for this compound against aldose reductase is not currently available.

Thioredoxin Reductase

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance and protecting against oxidative stress. nih.gov Due to its role in cell proliferation and survival, TrxR has emerged as a target for anticancer drug development. nih.govnih.gov There is a lack of specific research investigating the inhibitory effects of this compound on thioredoxin reductase.

| Enzyme Target | Potential Therapeutic Application | Inhibitory Activity of this compound |

|---|---|---|

| COX-2 | Anti-inflammatory | Data not available |

| LDHA | Anticancer | Data not available |

| ASK1 | NASH, Fibrotic diseases | Data not available |

| Aldose Reductase | Diabetic complications | Data not available |

| Thioredoxin Reductase | Anticancer | Data not available |

Structure Activity Relationship Sar Studies on Quinoxalinone Scaffolds

Influence of Substituents on Biological Potency

The biological potency of quinoxalinone derivatives can be significantly modulated by the nature of the substituents on the quinoxaline (B1680401) ring. Both electron-donating and electron-withdrawing groups can alter the activity of these compounds, depending on the biological target.

For instance, in a study of quinoxaline derivatives as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, the introduction of various substituents on the benzene (B151609) ring of the quinoxaline moiety led to a range of inhibitory activities. While a dibromo-substituted analog demonstrated the highest potency with an IC50 of 30.17 nM, the 7,8-dimethoxy substituted derivative, a close analog to the subject of this article, showed moderate inhibitory activity with an IC50 between 200–700 nM nih.gov. This suggests that while methoxy (B1213986) groups at these positions are tolerated, they may not be optimal for this particular target compared to other substituents like halogens.

In the context of anticancer activity, the introduction of strong electron-withdrawing groups, such as nitro (NO2) and carboxylic acid (COOH) moieties, on the aryl group of quinoxalinone Schiff bases has been shown to enhance their inhibitory efficiency against lactate (B86563) dehydrogenase A (LDHA) nih.gov. Conversely, for COX-2 inhibition, electron-donating groups at the 3- and 4-positions of an attached aryl moiety tend to enhance the inhibitory efficiency of quinoxalinone derivatives nih.gov.

The following table summarizes the influence of different substituents on the biological potency of quinoxalinone scaffolds based on various studies.

| Scaffold/Derivative | Substituent(s) | Biological Target/Activity | Effect on Potency | Reference |

| Quinoxaline | 7,8-dimethoxy | ASK1 Inhibition | Moderate Activity | nih.gov |

| Quinoxaline | Dibromo | ASK1 Inhibition | High Potency | nih.gov |

| Quinoxalinone Schiff Base | p-COOH on aryl group | LDHA Inhibition | Increased Efficiency | nih.gov |

| Quinoxalinone Schiff Base | m-NO2 on aryl group | LDHA Inhibition | Increased Efficiency | nih.gov |

| Quinoxalinone Derivative | Electron-donating groups on aryl moiety | COX-2 Inhibition | Enhanced Efficiency | nih.gov |

Positional Effects of Functional Groups on Activity

The position of functional groups on the quinoxalinone scaffold plays a critical role in determining the biological activity. The main sites for substitution on the quinoxaline nucleus are typically the 2, 3, 6, and 7-positions mdpi.com.

For ASK1 inhibitors, substitutions on the benzene ring of the quinoxaline fragment, which includes the 6 and 7 positions (and by extension, the 7 and 8 positions), were systematically explored. The results indicated that the nature and position of these substituents are key determinants of inhibitory potency nih.gov. The moderate activity of the 7,8-dimethoxy analog underscores the importance of this substitution pattern nih.gov.

In the development of anticancer quinoxalines, it has been noted that the aromatic ring of the quinoxaline nucleus can be substituted with halogens, such as chlorine or fluorine, at the 6th and/or 7th positions to increase activity mdpi.com. Furthermore, a study on Pim-1 kinase inhibitors highlighted that the introduction of halogenated substituents at positions 6 or 7 of the quinoxaline scaffold was a key strategy to probe a unique hydrophobic pocket in the ATP binding site of the enzyme mdpi.com. This suggests that for certain targets, the 6 and 7 positions are crucial for establishing favorable interactions.

Steric and Electronic Contributions to Pharmacological Profiles

The steric and electronic properties of substituents on the quinoxalinone ring are fundamental to their pharmacological profiles. These properties influence how a molecule fits into a binding site and the non-covalent interactions it can form.

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly impact activity. For example, the presence of an electron-withdrawing substitution on a benzylidine phenyl ring of a quinoxaline derivative was found to greatly improve its binding interaction with the c-Met tyrosine kinase vensel.org. In another instance, for quinoxalinone Schiff bases, strong electron-withdrawing substituents that can act as H-bond acceptors, such as a fluorine atom at the 7-position, were found to enhance LDHA inhibition nih.gov.

Steric factors, such as the bulk and size of a substituent, also play a crucial role. In the case of ASK1 inhibitors, while the dimethoxy substitution at the 7 and 8 positions was tolerated, it did not confer the highest potency, which was achieved with dibromo substitution nih.gov. This could be due to a combination of steric and electronic effects, where the size and electronic properties of the bromine atoms are more favorable for binding to the ASK1 active site.

The table below illustrates the steric and electronic contributions of various functional groups on the pharmacological profiles of quinoxalinone derivatives.

| Substituent | Position(s) | Steric Effect | Electronic Effect | Observed Impact on Activity | Reference |

| Dimethoxy | 7, 8 | Moderate bulk | Electron-donating | Moderate ASK1 inhibition | nih.gov |

| Dibromo | Not specified | Larger than methoxy | Electron-withdrawing, Halogen bonding potential | Potent ASK1 inhibition | nih.gov |

| Fluoro | 7 | Small bulk | Strong electron-withdrawing | Enhanced LDHA inhibition | nih.gov |

| Nitro | meta on aryl | Moderate bulk | Strong electron-withdrawing | Increased LDHA inhibition | nih.gov |

| Carboxylic Acid | para on aryl | Moderate bulk | Strong electron-withdrawing | Increased LDHA inhibition | nih.gov |

Ligand-Target Binding Interactions and Selectivity

The specific interactions between a quinoxalinone-based ligand and its biological target are key to its potency and selectivity. These interactions are often elucidated through molecular docking studies.

For quinoxaline derivatives targeting protein kinases, interactions within the ATP-binding pocket are common. In a study on Pim-1 kinase inhibitors, docking analysis revealed a key salt bridge between the carboxylate function at position 2 of the quinoxaline scaffold and the ammonium (B1175870) side chain of a catalytically essential lysine (B10760008) residue (Lys67) mdpi.com. Additionally, a 6-chloro substituent was found to be oriented towards a hydrophobic pocket, contributing to the binding affinity mdpi.com.

In the case of ASK1 inhibitors, while specific docking details for the 7,8-dimethoxy analog are not provided in the available literature, the general strategy for optimization involved modifying the benzene ring of the quinoxaline to improve interactions nih.gov. Molecular docking of other quinoxaline derivatives has shown interactions with key amino acid residues in the binding pocket of their respective targets. For example, docked quinoxaline derivatives targeting the AMPA receptor were found to interact with residues such as Glu-13, Tyr-16, and Tyr-61 researchgate.net.

The selectivity of quinoxalinone-based inhibitors can be fine-tuned by exploiting differences in the amino acid residues of the target binding sites. For instance, the selectivity of Pim kinase inhibitors was evaluated against a panel of other mammalian protein kinases, with some derivatives maintaining a good selectivity profile mdpi.com.

Advanced Computational and Theoretical Investigations of Quinoxalinone Compounds

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of organic molecules. For quinoxalinone derivatives, DFT calculations are used to determine molecular geometries, electronic properties, and spectroscopic features.

Theoretical investigations on various quinoxalinone derivatives have shown that methods like DFT can provide reliable results for the structural and energetic properties of these molecules. researchgate.net The electronic properties of 7,8-Dimethoxy-quinoxalin-2-one can be inferred from such studies. The presence of the electron-donating methoxy (B1213986) groups at the 7 and 8 positions is expected to significantly influence the electron density distribution across the quinoxalinone core.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of a molecule. sapub.org For similar heterocyclic compounds, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to calculate this energy gap and other electronic parameters. sapub.org In many quinoxalinone derivatives, intramolecular charge transfer is observed from the electron-rich parts of the molecule to the electron-deficient regions upon electronic transition. scispace.com

The theoretical UV-Vis spectra of quinoxalinone derivatives have been investigated using Time-Dependent DFT (TD-DFT), which helps in understanding the nature of electronic transitions. scispace.com Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into intramolecular interactions, such as hyperconjugative interactions and charge delocalization, which are influenced by substituents like the methoxy groups in this compound. ufms.br

Table 1: Representative Quantum Chemical Parameters for a Substituted Quinoxalinone Derivative

| Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (HOMO-LUMO) | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is representative and based on computational studies of structurally similar quinoxalinone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoxalinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for their biological activities. nih.govrsc.org

These models provide contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. rsc.org For instance, in a study on quinoxaline (B1680401) derivatives as VEGFR-2 inhibitors, CoMFA and CoMSIA models revealed the key structural features necessary for potent inhibition. nih.gov Such models can be invaluable in designing novel quinoxalinone derivatives with enhanced biological profiles.

Table 2: Key Parameters in a Typical 3D-QSAR Study of Quinoxaline Derivatives

| Parameter | Description |

| q² (Cross-validated R²) | A measure of the predictive ability of the model. |

| r² (Non-cross-validated R²) | A measure of the goodness of fit of the model. |

| Steric Fields | Regions where bulky groups increase or decrease activity. |

| Electrostatic Fields | Regions where positive or negative charges are favorable for activity. |

Note: This table outlines the typical parameters evaluated in 3D-QSAR studies of quinoxaline derivatives.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding mode and affinity of a small molecule to a biological target, such as a protein or enzyme. These techniques are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level.

Numerous studies have reported the molecular docking of quinoxaline and quinoxalinone derivatives into the active sites of various enzymes. For example, quinoxaline derivatives have been investigated as inhibitors of DNA gyrase, a key bacterial enzyme. nih.govtandfonline.comresearchgate.net Docking studies have shown that these compounds can bind to the ATP-binding site of the GyrB subunit, forming crucial interactions with key amino acid residues. nih.gov Similarly, quinoxalinone derivatives have been explored as inhibitors for targets in various parasites and as EGFR tyrosine kinase inhibitors. nih.govmdpi.com

MD simulations provide further insights into the stability of the ligand-protein complex and the dynamic behavior of the system over time. rsc.orgmdpi.comdntb.gov.ua These simulations can reveal important information about the conformational changes that occur upon ligand binding and the key interactions that contribute to the binding affinity. For this compound, molecular docking and MD simulations could be employed to predict its binding to various potential targets and to guide the design of more potent analogs. The methoxy groups could play a significant role in forming hydrogen bonds or other interactions with the target protein.

Table 3: Representative Molecular Docking Results for a Quinoxaline Derivative with a Target Protein

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | Asp87, Thr88, Arg91 |

| Type of Interactions | Hydrogen bonding, hydrophobic interactions |

Note: The data presented is hypothetical and illustrates typical results from a molecular docking study of a quinoxaline derivative.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it can significantly impact its biological activity. The quinoxalinone scaffold is a bicyclic heterocyclic system, and its conformational flexibility is an important aspect of its molecular properties. nih.gov

Computational methods can be used to explore the potential energy surface of a molecule and to identify its low-energy conformers. uci.edu For bicyclic compounds, the relative stability of different conformations, such as chair, boat, and twist forms of the rings, can be determined. pressbooks.pub The substituents on the quinoxalinone ring system, such as the methoxy groups in this compound, will influence the conformational preferences and the energy barriers between different conformers.

Emerging Applications and Future Research Directions for Quinoxalinone Based Systems

The quinoxalinone scaffold is a versatile heterocyclic system that has garnered significant attention in various scientific fields due to its diverse physicochemical properties and biological activities. tandfonline.com This section explores the emerging applications of quinoxalinone-based systems, with a conceptual focus on "7,8-Dimethoxy-quinoxalin-2-one," in material science, sensor technology, agriculture, and medicinal chemistry. Future research directions, including the application of rational drug design and the development of novel, more potent quinoxalinone scaffolds, are also discussed.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 7,8-Dimethoxy-quinoxalin-2-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives with α-ketoesters under acidic or catalytic conditions. For example, tetrabromo-cyclohexadienone-mediated oxidation followed by NaOH hydrolysis has been reported for analogous quinoxalin-2-one derivatives (yield: ~71%) . Optimization strategies include adjusting stoichiometry (e.g., molar ratios of diamine to ketoester), temperature control (-10°C to room temperature for stability), and solvent selection (CH₂Cl₂ or DMF for improved solubility). Reaction progress should be monitored via TLC or HPLC to identify intermediates and minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm methoxy group positions (δ ~3.8–4.0 ppm for OCH₃) and aromatic proton splitting patterns.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₀N₂O₃) and rule out impurities.

- HPLC-PDA : Purity assessment with C18 columns (acetonitrile/water gradient) and UV detection at λ ~254 nm .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodological Answer : The compound is sensitive to light and humidity due to its quinoxaline core. Store in amber vials under inert gas (N₂ or Ar) at -20°C. Pre-experiment stability tests should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.

- Forced Degradation Studies : Expose to acidic/basic/oxidative conditions (e.g., 0.1 M HCl, H₂O₂) to identify degradation pathways .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., carbonyl group reactivity).

- Frontier Molecular Orbitals (HOMO/LUMO) : Estimate band gaps (~4–5 eV for similar quinoxalinones) to guide photochemical studies .

Q. What strategies resolve contradictions in bioactivity data across studies involving this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem and literature to identify trends (e.g., IC₅₀ variability in enzyme inhibition assays).

- Experimental Replication : Standardize assay conditions (e.g., cell line selection, incubation time) to isolate confounding variables.

- Dose-Response Curves : Use nonlinear regression to quantify potency differences between studies .

Q. How can researchers design multi-target assays to evaluate the compound’s pharmacological potential?

- Methodological Answer :

- Kinase Inhibition Screening : Use ADP-Glo™ assays for broad-spectrum kinase profiling.

- Cytotoxicity Parallelization : Combine MTT assays (cancer cell lines) with hemolysis tests (RBCs) to assess selectivity .

- Data Triangulation : Cross-validate results with molecular docking (AutoDock Vina) to link bioactivity to binding affinity .

Q. What experimental-computational hybrid approaches improve mechanistic understanding of its reactivity?

- Methodological Answer :

- In Situ Spectroscopy : Monitor reaction intermediates via FTIR or UV-vis during synthesis.

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics using GROMACS .

- Statistical Validation : Apply ANOVA to compare experimental vs. computed activation energies .

Data Integration and Reporting Guidelines

-

Table 1 : Key Physicochemical Properties of this compound

Property Value/Description Method/Reference Molecular Weight 206.20 g/mol HRMS Melting Point ~215–220°C (decomposes) DSC LogP (Predicted) 1.2–1.5 DFT -

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

Contaminant Source Removal Method Unreacted α-ketoester Incomplete cyclization Column chromatography Oxidative byproducts Air exposure during synthesis Schlenk line techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.